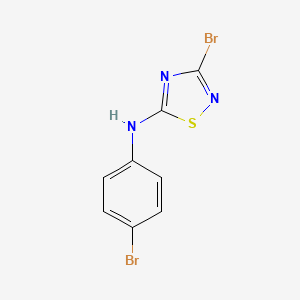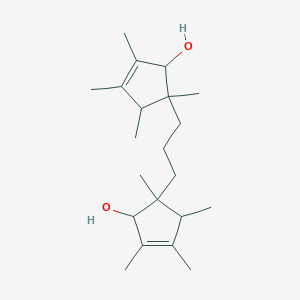
5,5'-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol): is a complex organic compound characterized by its unique structure, which includes two cyclopentene rings connected by a propane-1,3-diyl linker Each cyclopentene ring is substituted with four methyl groups and a hydroxyl group, making it a highly substituted and sterically hindered molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) typically involves the following steps:
Formation of the Cyclopentene Rings: The cyclopentene rings can be synthesized through a series of reactions starting from simple alkenes or dienes. These reactions often involve cyclization processes catalyzed by acids or bases.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or sulfonates are commonly used.
Addition: The double bonds in the cyclopentene rings can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates.
Addition: Halogens, hydrogen gas, electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, sulfonated compounds.
Addition: Halogenated cyclopentanes, hydrogenated cyclopentanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and resins to improve their mechanical and thermal properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may have potential therapeutic applications due to its ability to interact with biological targets.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of high-performance polymers.
Coatings and Adhesives: It can be incorporated into coatings and adhesives to enhance their durability and adhesion properties.
Wirkmechanismus
The mechanism of action of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sterically hindered structure allow it to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling pathways. The compound’s ability to undergo various chemical reactions also enables it to participate in metabolic processes and biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with benzaldehyde groups instead of cyclopentene rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Similar structure with isophthalaldehyde groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in having multiple methyl groups but with a siloxane backbone.
Uniqueness:
Steric Hindrance: The high degree of substitution with methyl groups provides significant steric hindrance, affecting its reactivity and interactions.
Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding and increased solubility in polar solvents.
Cyclopentene Rings: The cyclopentene rings provide rigidity and unique electronic properties compared to aromatic rings.
Eigenschaften
CAS-Nummer |
108344-73-6 |
|---|---|
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-[3-(2-hydroxy-1,3,4,5-tetramethylcyclopent-3-en-1-yl)propyl]-2,3,4,5-tetramethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C21H36O2/c1-12-14(3)18(22)20(7,16(12)5)10-9-11-21(8)17(6)13(2)15(4)19(21)23/h16-19,22-23H,9-11H2,1-8H3 |
InChI-Schlüssel |
UJQGTVGUPZDHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(C1(C)CCCC2(C(C(=C(C2O)C)C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


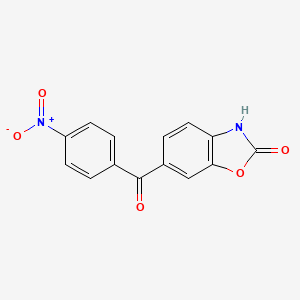
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
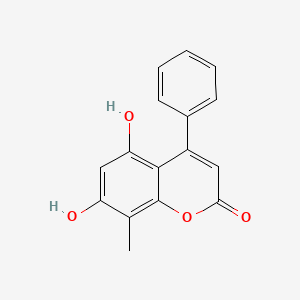
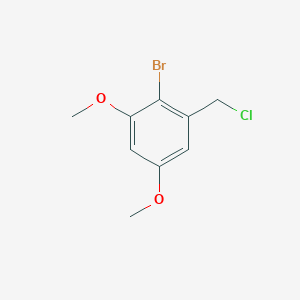

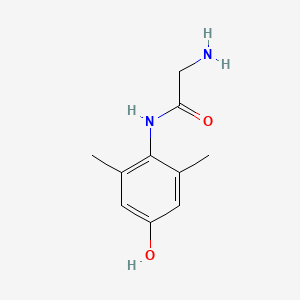
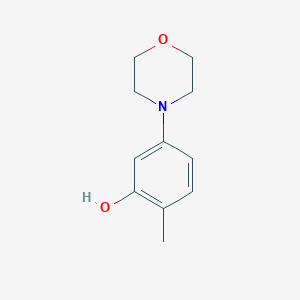
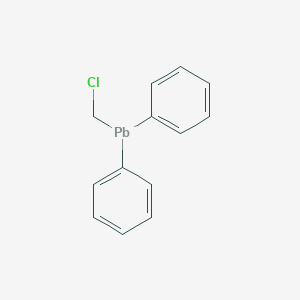
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
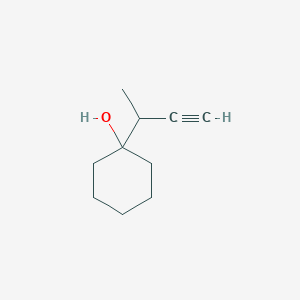
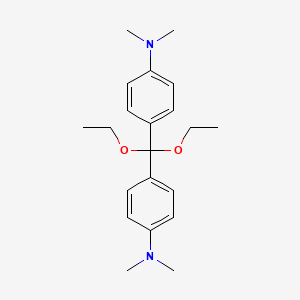
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)
